molecular formula C12H15N3OS B4848803 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-methylacetamide

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-methylacetamide

Cat. No. B4848803
M. Wt: 249.33 g/mol
InChI Key: PNWRQYOVPBPGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-methylacetamide, also known as DMBA, is a compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of fields.

Mechanism of Action

The mechanism of action of 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-methylacetamide is not fully understood, but it is thought to act by binding to specific receptors in the body and altering their activity. This compound has been found to have a variety of effects on cellular signaling pathways, including the regulation of gene expression and the modulation of intracellular signaling cascades.
Biochemical and Physiological Effects:
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-methylacetamide has been found to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune system function. This compound has also been found to have potential anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-methylacetamide in lab experiments is its ability to selectively target specific receptors and signaling pathways. This compound has also been found to have relatively low toxicity, making it a safe and effective tool for use in a variety of experimental settings. However, one limitation of using 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-methylacetamide is its relatively high cost, which may limit its use in some research applications.

Future Directions

There are a number of potential future directions for research involving 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-methylacetamide. One area of interest is the development of new synthetic methods for producing this compound, which could help to reduce its cost and increase its availability for research purposes. Another area of interest is the investigation of the potential therapeutic applications of 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-methylacetamide, particularly in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-methylacetamide and its effects on cellular signaling pathways.

Scientific Research Applications

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-methylacetamide has been used in a number of scientific research applications, including studies of its mechanism of action and its effects on various biochemical and physiological processes. This compound has been found to have a number of potential uses in the fields of pharmacology, biochemistry, and physiology.

properties

IUPAC Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-7-4-9-10(5-8(7)2)15-12(14-9)17-6-11(16)13-3/h4-5H,6H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWRQYOVPBPGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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